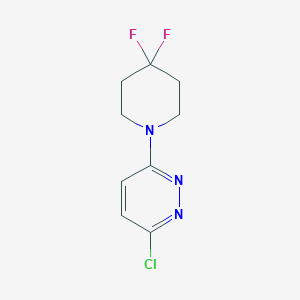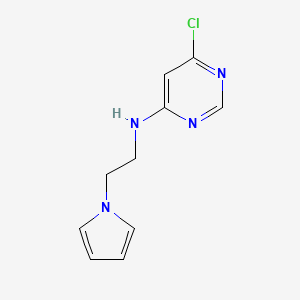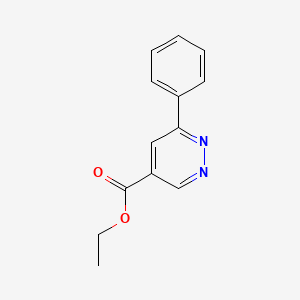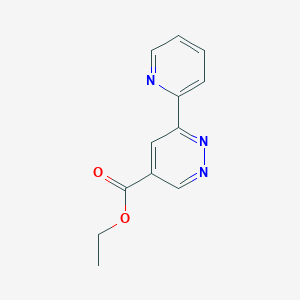![molecular formula C21H26N2O B1491928 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2098076-83-4](/img/structure/B1491928.png)
2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
Overview
Description
The compound “2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole rings are found in many biologically active compounds and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrole ring, in particular, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrrole rings are known to undergo various reactions. For instance, they can react with electrophiles, undergo acylation, and participate in reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrrole itself is a colorless volatile liquid that darkens readily upon exposure to air . The presence of other functional groups in the molecule would modify these properties.Scientific Research Applications
Comprehensive Analysis of 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole Applications
The compound 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is a complex molecule that can be associated with the pyrrole class of compounds. Pyrroles are known for their diverse biological activities and are found in many natural products and drugs. Below is a detailed analysis of the potential scientific research applications of this compound, divided into distinct sections for clarity.
Anticancer Activity: Pyrrole derivatives have been extensively studied for their anticancer properties. The structure of 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole suggests potential activity against various cancer cell lines. Research could focus on synthesizing analogs and evaluating their efficacy in inhibiting tumor growth, with particular attention to leukemia, lymphoma, and myelofibrosis .
Antimicrobial and Antifungal Properties: The pyrrole moiety is known to exhibit significant antimicrobial and antifungal effects. This compound could be investigated for its potential to inhibit bacterial and fungal growth, which could lead to the development of new antibiotics and antifungal agents .
Antiprotozoal and Antimalarial Effects: Given the biological activity of pyrrole-containing compounds, there is a possibility that 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole could serve as a base for developing antiprotozoal and antimalarial drugs. Synthesis of derivatives and testing against protozoan parasites would be a valuable research direction .
CNS Penetrant and CXCR2 Antagonists: The structural complexity of this compound suggests potential as a central nervous system (CNS) penetrant and CXCR2 antagonist. This could be particularly relevant for the treatment of multiple sclerosis and other neuroinflammatory disorders .
Anti-Obesity and Addiction Treatment: Unsymmetrical N,N’-diaryl ureas, which can be derived from pyrrole-containing compounds, have shown promise in treating obesity and addiction. Research into the modification of 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole to enhance these properties could lead to new therapeutic options .
Antithrombotic Effect: Compounds with a pyrrole structure have been identified as potent oral antithrombotic agents with minimal bleeding risk. Investigating the antithrombotic potential of this compound in thrombosis and hemostasis models could provide insights into safer anticoagulant therapies .
Drug Discovery and Synthesis: The compound’s structure allows for the exploration of its use in drug discovery and synthesis. It could serve as a precursor or intermediate in the synthesis of various pharmacologically active molecules, potentially leading to the discovery of novel drugs.
Biochemical Research: Due to its unique structure, 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole could be used in biochemical research to study molecular interactions, receptor binding, and enzyme inhibition. This could further our understanding of biochemical pathways and lead to the development of targeted therapies.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrrole-containing compounds are known to have diverse biological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
Future Directions
properties
IUPAC Name |
5-benzyl-4-(4-methoxyphenyl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-22-13-18-14-23(12-16-6-4-3-5-7-16)21(20(18)15-22)17-8-10-19(24-2)11-9-17/h3-11,18,20-21H,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGDENQKQQBPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(C(C2C1)C3=CC=C(C=C3)OC)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491846.png)
![6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane](/img/structure/B1491848.png)
![8-(Ethoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1491852.png)



![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1491859.png)
![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1491860.png)
![5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491861.png)



![2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1491867.png)
